3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
The compound 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a chemical entity that can be synthesized through various organic reactions involving brominated aromatic compounds and amines. The presence of a bromine atom on the aromatic ring and the dimethylamino group suggests potential reactivity for further functionalization and applications in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been demonstrated through the reaction of 2,4,6-tribromophenol with various intermediates, leading to products such as 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . Similarly, the synthesis of 2-(3-aminoalkyl or 3-bromoalkyl)amino-4H-1-benzopyran-4-one derivatives has been achieved from 2-(dialkylamino)chromones and 1,3-diaminopropane or 1-amino-3-bromopropane through amine exchange . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallographic analysis. For instance, the structure of a 2-(N,N-dimethylaminomethylene) derivative was determined, providing insights into the molecular geometry and electronic distribution . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo various chemical reactions, including halogenation and nucleophilic substitution. The para-bromination of aromatic amines has been explored, resulting in products like 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . Additionally, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines has led to novel aromatic nucleophilic substitution with rearrangement, indicating the potential for complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structure of a related compound, 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate, revealed a dihedral angle between phenyl rings and bond distances indicative of conjugation, which affects the compound's reactivity and stability . These properties are essential for predicting the behavior of this compound in various environments and its suitability for different applications.
Scientific Research Applications
Complexing with Nickel(II)
A study by Kuliev et al. (2021) explored the complexing of nickel(II) with various hydrophobic amines, including compounds similar to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The research focused on mixed-ligand complexes formed in a weakly acidic medium, demonstrating high stability and potential applications in photometric methods for nickel determination in industrial and natural objects (Kuliev, Mamedova, & Efendiyeva, 2021).
Mechanism of Action
Target of Action
A compound with a similar structure, bromo-wr99210, targets dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Mode of Action
Based on the structural similarity to bromo-wr99210, it might interact with its target enzyme, leading to inhibition of the enzyme’s function . This could result in the disruption of nucleotide and amino acid synthesis, thereby inhibiting cell growth and division .
Biochemical Pathways
If it indeed targets dihydrofolate reductase like bromo-wr99210, it would affect the folate metabolic pathway . This pathway is crucial for the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Result of Action
If it inhibits dihydrofolate reductase, it could potentially lead to the disruption of nucleotide and amino acid synthesis, thereby inhibiting cell growth and division .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials .
properties
IUPAC Name |
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNMXRLKVMOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366875 | |
Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76579-64-1 | |
Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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